molecular formula C13H15N3O B12180213 3-[(6-Phenylpyridazin-3-yl)amino]propan-1-ol

3-[(6-Phenylpyridazin-3-yl)amino]propan-1-ol

Cat. No.: B12180213
M. Wt: 229.28 g/mol
InChI Key: QFTDSGZEQZXODO-UHFFFAOYSA-N
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Description

3-[(6-Phenylpyridazin-3-yl)amino]propan-1-ol is a chemical compound with the molecular formula C13H15N3O. This compound features a pyridazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Phenylpyridazin-3-yl)amino]propan-1-ol typically involves the reaction of 6-phenylpyridazin-3-amine with 3-chloropropan-1-ol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(6-Phenylpyridazin-3-yl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(6-Phenylpyridazin-3-yl)amino]propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(6-Phenylpyridazin-3-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines a pyridazine ring with a phenyl group and a hydroxyl-containing propanol chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

3-[(6-phenylpyridazin-3-yl)amino]propan-1-ol

InChI

InChI=1S/C13H15N3O/c17-10-4-9-14-13-8-7-12(15-16-13)11-5-2-1-3-6-11/h1-3,5-8,17H,4,9-10H2,(H,14,16)

InChI Key

QFTDSGZEQZXODO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)NCCCO

Origin of Product

United States

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